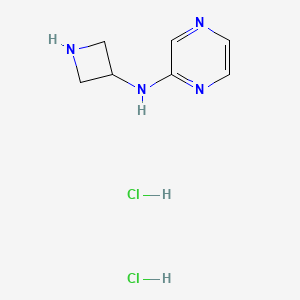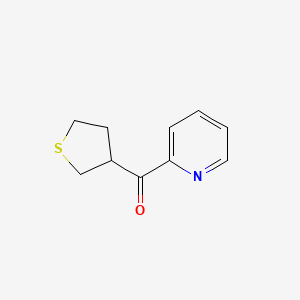![molecular formula C7H11NO5 B1434013 2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate CAS No. 1523606-31-6](/img/structure/B1434013.png)
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate is a chemical compound with the molecular formula C12H20N2O6 . It has a molecular weight of 288.3 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/2C5H9NO.C2H2O4/c21-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h24-6H,1-3H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用
Synthesis and Chemical Analysis
The synthesis and nuclear magnetic resonance (NMR) investigation of chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives have been explored, showcasing the compound's utility in chemical synthesis and analysis (Portoghese & Turcotte, 1971).
Medicinal Chemistry and Drug Development
A study presented the synthesis of backbone-constrained γ-amino acid analogues using 2-oxa-5-azabicyclo[2.2.1]heptane, indicating its potential in creating analogues of FDA-approved drugs like baclofen and pregabalin (Garsi et al., 2022). Additionally, structurally novel morpholine amino acids based on this compound have been synthesized, which could aid in modulating the properties of drug candidates (Kou et al., 2017).
Structure-Activity Relationships
The conformation and charge distribution of bicyclic β-lactams, including derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane, were studied to understand their structure-activity relationships, particularly in relation to β-lactamase inhibitor capability (Fernández et al., 1992).
Novel Synthesis Techniques
Research has also focused on developing novel synthesis techniques for related compounds, like the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system, which has implications for further chemical research and development (Brown et al., 1977).
Application in Carbohydrate Chemistry
The compound's utility in carbohydrate chemistry is highlighted by the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems through reactions of protected phosphoramidate derivatives of carbohydrates (Francisco et al., 2000).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用機序
Target of Action
It is known that attaching an acetic acid moiety on the c-3 carbon of the 2-oxa-5-azabicyclo[221]heptane core reveals the framework of an embedded γ-amino butyric acid (GABA) . GABA is a major inhibitory neurotransmitter in the central nervous system, suggesting that this compound may interact with GABA receptors or related pathways.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate involves the reaction of 2-oxa-5-azabicyclo[2.2.1]heptane with oxalic acid.", "Starting Materials": [ "2-oxa-5-azabicyclo[2.2.1]heptane", "Oxalic acid" ], "Reaction": [ "Dissolve 2-oxa-5-azabicyclo[2.2.1]heptane in a suitable solvent such as ethanol or methanol.", "Add oxalic acid to the solution and stir at room temperature for several hours.", "Filter the resulting precipitate and wash with cold solvent to obtain the hemioxalate salt of 2-oxa-5-azabicyclo[2.2.1]heptane." ] } | |
| 1523606-31-6 | |
分子式 |
C7H11NO5 |
分子量 |
189.17 g/mol |
IUPAC名 |
2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid |
InChI |
InChI=1S/C5H9NO.C2H2O4/c1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h4-6H,1-3H2;(H,3,4)(H,5,6) |
InChIキー |
YYPTYBVAKAFTBB-UHFFFAOYSA-N |
SMILES |
C1C2CNC1CO2.C1C2CNC1CO2.C(=O)(C(=O)O)O |
正規SMILES |
C1C2CNC1CO2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid](/img/structure/B1433931.png)




![Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate](/img/structure/B1433937.png)

![2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride](/img/structure/B1433939.png)

![4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester](/img/structure/B1433942.png)


![(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol](/img/structure/B1433952.png)

